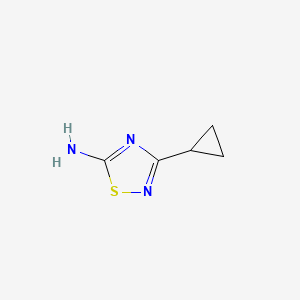

3-Cyclopropyl-1,2,4-thiadiazol-5-amine

Beschreibung

Significance of Heterocyclic Compounds in Medicinal and Agrochemical Research

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to the fields of medicinal and agricultural chemistry. openmedicinalchemistryjournal.comijnrd.orgijfans.org Their structural diversity and ability to interact with a wide range of biological targets make them indispensable scaffolds in the design of new therapeutic agents and crop protection products. nih.govrroij.com In medicinal chemistry, over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in drug design. nih.gov These compounds form the core structure of numerous pharmaceuticals, including antibiotics, anticancer agents, antivirals, and anti-inflammatory drugs. openmedicinalchemistryjournal.comnumberanalytics.com The inclusion of heteroatoms like nitrogen, sulfur, and oxygen can influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing its pharmacokinetic and pharmacodynamic properties. nih.gov

In the agrochemical sector, heterocyclic compounds are equally vital, forming the basis for a wide array of pesticides, herbicides, fungicides, and plant growth regulators. ijfans.orgresearchgate.netnumberanalytics.com It is estimated that more than two-thirds of all agrochemicals introduced to the market in the last two decades are heterocyclic in nature. nih.gov The development of green pesticides, which are characterized by high selectivity, low toxicity, and high activity, often relies on heterocyclic structures. frontiersin.org Their diverse chemical properties allow for the creation of targeted solutions to control pests and diseases, thereby helping to ensure global food security. numberanalytics.com

The 1,2,4-Thiadiazole (B1232254) Scaffold in Contemporary Research

The 1,2,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities and its presence in several clinically relevant molecules. rsc.orgresearchgate.net

Derivatives of 1,2,4-thiadiazole have been shown to exhibit a wide spectrum of pharmacological activities. rsc.org Research has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents. rsc.org The structural versatility of the 1,2,4-thiadiazole ring allows for the synthesis of a large number of derivatives with varied biological effects. researchgate.net For instance, certain 3,5-disubstituted 1,2,4-thiadiazoles have shown promising anticancer activity against various human cancer cell lines. rsc.orgnih.gov Others have been investigated for their neuroprotective properties and potential application in treating Alzheimer's disease. researchgate.net

Pharmacological Profiles of 1,2,4-Thiadiazole Derivatives

| Pharmacological Activity | Research Findings |

|---|---|

| Anticancer | 3,5-Bis(indolyl)-1,2,4-thiadiazole derivatives display in vitro anticancer activity. researchgate.net Other derivatives have shown efficacy against human breast, colon, lung, and ovarian cancer cell lines. rsc.org |

| Antimicrobial | The 1,2,4-thiadiazole scaffold is a component of antibiotics like Cefozopran. researchgate.net |

| Anti-inflammatory | Certain derivatives have been explored for their anti-inflammatory potential. rsc.org |

| Neuroprotective | Some 1,2,4-thiadiazole compounds have demonstrated neuroprotective properties and inhibitory activity relevant to Alzheimer's disease. researchgate.net |

| Anticonvulsant | The potential of 1,2,4-thiadiazoles in managing seizures and epilepsy has been a subject of investigation. rsc.org |

Thiadiazoles exist in several isomeric forms, including 1,2,4-thiadiazole, 1,3,4-thiadiazole (B1197879), 1,2,3-thiadiazole (B1210528), and 1,2,5-thiadiazole. rsc.orgresearchgate.net Among these, the 1,3,4- and 1,2,4-isomers are the most extensively studied in medicinal chemistry. nih.gov The 1,3,4-thiadiazole ring, in particular, is a component of numerous marketed drugs, including the diuretic acetazolamide (B1664987) and the cephalosporin (B10832234) antibiotic cefazolin. mdpi.comrsc.org

Both 1,2,4- and 1,3,4-thiadiazole scaffolds serve as important pharmacophores. The 1,3,4-thiadiazole moiety is often noted for its wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comresearchgate.net The 1,2,4-isomer also displays a broad spectrum of activity. rsc.org A key difference lies in their chemical stability and synthetic accessibility, which can influence their prevalence in drug discovery programs. nih.gov The 1,2,4-oxadiazole (B8745197) and 1,3,4-thiadiazole isomers are particularly noted for their chemical and heat resistance, making them suitable for use as bio-isosteric replacements in drug design. nih.govnih.gov

Comparison of 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Isomers

| Feature | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole |

|---|---|---|

| Structure | Five-membered ring with one sulfur and two nitrogen atoms at positions 1, 2, and 4. | Five-membered ring with one sulfur and two nitrogen atoms at positions 1, 3, and 4. |

| Pharmacological Activity | Anticancer, antimicrobial, anti-inflammatory, neuroprotective, anticonvulsant. rsc.orgresearchgate.net | Anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antidepressant. researchgate.netmdpi.com |

| Presence in Marketed Drugs | Found in antibiotics such as Cefozopran. researchgate.net | Found in diuretics (Acetazolamide), antibiotics (Cefazolin), and antidepressant drugs. mdpi.com |

| Research Focus | A significant and versatile scaffold in medicinal chemistry. rsc.org | Considered one of the most significant and well-known heterocyclic nuclei for its pharmacological performance. researchgate.net |

Specific Research Focus on 3-Cyclopropyl-1,2,4-thiadiazol-5-amine

The specific investigation of this compound is driven by the strategic combination of the proven 1,2,4-thiadiazole scaffold with a cyclopropyl (B3062369) group, a small but powerful modulator of molecular properties.

The cyclopropyl group is an increasingly popular structural motif in medicinal chemistry. iris-biotech.descientificupdate.com Its incorporation into drug candidates can address multiple challenges encountered during drug discovery. nih.govresearchgate.net The rigid, three-membered ring introduces conformational constraint, which can help position other pharmacophoric groups for optimal binding to a biological target, potentially leading to enhanced potency. iris-biotech.denih.gov

Furthermore, the cyclopropyl ring can improve a molecule's metabolic stability. iris-biotech.denih.gov The C-H bonds in a cyclopropane (B1198618) ring are shorter and stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. nih.govhyphadiscovery.com This can lead to an increased half-life of a drug in the body. hyphadiscovery.com The cyclopropyl group can also be used to fine-tune other physicochemical properties such as lipophilicity and pKa, and to reduce off-target effects. iris-biotech.denih.gov

Advantages of Incorporating a Cyclopropyl Moiety in Drug Design

| Advantage | Description |

|---|---|

| Enhanced Potency | The rigid ring structure can lock the molecule in a bioactive conformation, improving binding to the target receptor. iris-biotech.denih.gov |

| Increased Metabolic Stability | Stronger C-H bonds reduce susceptibility to oxidative metabolism, potentially increasing the drug's half-life. iris-biotech.dehyphadiscovery.com |

| Reduced Off-Target Effects | The specific shape and electronic properties can improve selectivity for the intended target. scientificupdate.comnih.gov |

| Modulation of Physicochemical Properties | Can be used to adjust lipophilicity, polarity, and pKa to optimize drug-like properties. iris-biotech.de |

| Conformational Rigidity | Acts as a rigid linker and can be used as an isosteric replacement for an alkene. iris-biotech.descientificupdate.com |

The synthesis of molecules containing both cyclopropane and thiadiazole moieties has been explored in the chemical literature. For example, methods have been reported for the synthesis of 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane starting from 1,1-cyclopropane dicarboxylic acid and thiosemicarbazide. nih.gov Other research has described the synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide and noted its moderate herbicidal activity. asianpubs.org

Specific studies focusing on this compound itself are less prevalent in publicly available research. However, related structures have been investigated. For instance, a study on anti-apoptotic caspase-3 inhibitors included the synthesis of a 1,3,4-thiadiazole derivative bearing a cyclopropyl group, which showed high activity. mdpi.comsemanticscholar.org The basic chemical properties and identifiers for this compound, such as its CAS number (762272-35-5), are documented in chemical databases. sigmaaldrich.comuni.luchemicalbook.com The existing synthetic routes for related compounds suggest viable pathways for its preparation, providing a foundation for future, more in-depth biological evaluation. The combination of the well-established biological potential of the 1,2,4-thiadiazole core and the beneficial properties of the cyclopropyl group provides a strong rationale for the continued investigation of this compound in medicinal and agrochemical research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyclopropyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMKMGJWPFSQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630550 | |

| Record name | 3-Cyclopropyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762272-35-5 | |

| Record name | 3-Cyclopropyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 3-Cyclopropyl-1,2,4-thiadiazol-5-amine and its Derivatives

The synthesis of 5-amino-1,2,4-thiadiazoles is a well-established area of heterocyclic chemistry, with several general approaches that can be adapted for the specific construction of the 3-cyclopropyl derivative. These methods often involve the formation of a key S-N bond to close the thiadiazole ring. rsc.org

Multi-step synthesis provides a strategic pathway to construct complex molecules like this compound from simpler, readily available starting materials. vapourtec.com A common and effective approach for synthesizing 5-amino-1,2,4-thiadiazole derivatives involves the oxidative cyclization of N-imidoyl thioureas. researchgate.netrsc.org

A plausible synthetic sequence for this compound is outlined below:

Amidine Formation: The synthesis can commence from cyclopropanecarbonitrile, which is converted to cyclopropanecarboximidamide (cyclopropyl amidine).

Thiourea Derivative Formation: The cyclopropyl (B3062369) amidine is then reacted with a thiocyanate salt in the presence of an acyl chloride (like benzoyl chloride) to form an N-acyl-N'-imidoyl thiourea intermediate.

Cyclization: This intermediate undergoes intramolecular cyclization, often promoted by a base, to form the 1,2,4-thiadiazole (B1232254) ring. Subsequent hydrolysis of the acyl group yields the final 5-amino product.

Another prominent multi-step method is the [3+2] coupling of an isothiocyanate with an amidine, followed by an oxidative step to form the heterocyclic ring. researchgate.net The key transformation is the oxidative S-N bond formation. researchgate.net

| Step | Reactants | Intermediate/Product | Purpose |

| 1 | Cyclopropanecarbonitrile, HCl, Ethanol | Cyclopropyl imidate hydrochloride | Activation of the nitrile group |

| 2 | Cyclopropyl imidate hydrochloride, Ammonia | Cyclopropyl amidine | Formation of the amidine functional group |

| 3 | Cyclopropyl amidine, Benzoyl isothiocyanate | N-Benzoyl-N'-(cyclopropylformimidoyl)thiourea | Formation of the open-chain precursor |

| 4 | N-Benzoyl-N'-(cyclopropylformimidoyl)thiourea, Base | 5-(Benzoylamino)-3-cyclopropyl-1,2,4-thiadiazole | Intramolecular cyclization to form the thiadiazole ring |

| 5 | 5-(Benzoylamino)-3-cyclopropyl-1,2,4-thiadiazole, Acid/Base Hydrolysis | This compound | Deprotection of the amino group |

The application of green chemistry principles to the synthesis of 1,2,4-thiadiazoles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comresearchgate.net These modern approaches are increasingly replacing conventional methods that often involve harsh conditions and toxic reagents. nanobioletters.com

Key green synthetic strategies applicable to thiadiazole synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve product yields compared to conventional heating. nanobioletters.com

Ultrasonic Irradiation: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. nanobioletters.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ionic liquids, or supercritical fluids is a core principle. mdpi.comconsensus.app

Solvent-Free Reactions: Performing reactions without a solvent, for instance by grinding solid reactants together (mechanochemistry), minimizes waste and simplifies purification. mdpi.com

Catalysis: The use of efficient and recyclable catalysts, including heterogeneous catalysts, can improve the sustainability of the synthesis. mdpi.comconsensus.app

The synthesis of thiadiazole derivatives using green chemistry approaches has proven to be an effective technique for achieving maximal yield in a cost-effective and time-efficient manner. nanobioletters.com

| Green Chemistry Technique | Advantages | Reference |

| Microwave Irradiation | Shorter reaction times, improved yields, enhanced reproducibility. | nanobioletters.com |

| Ultrasound-Assisted Synthesis | Reduced time expense, improved product quality. | nanobioletters.com |

| Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental impact. | mdpi.com |

| Solvent-Free Conditions (Grinding) | Minimizes chemical waste, simplifies work-up procedures. | mdpi.com |

| Heterogeneous Catalysis | Easy separation and recycling of the catalyst, environmentally benign. | mdpi.comconsensus.app |

Developing synthetic routes that avoid the use of transition metals is a significant goal in modern organic chemistry, as it prevents product contamination with toxic metal residues and often leads to more sustainable processes. For the synthesis of 1,2,4-thiadiazoles, several metal-free protocols have been established.

One effective metal-free approach involves the oxidative intramolecular S–N bond formation in imidoyl thioureas using hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). rsc.org This method is characterized by very short reaction times and excellent yields. rsc.org

Another innovative, transition-metal-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves a base-mediated tandem reaction. acs.org This protocol uses the thioacylation of amidines with dithioesters, followed by an in situ intramolecular dehydrogenative N–S bond formation under an inert atmosphere. acs.org This approach is notable for proceeding at room temperature and offering a facile route to unsymmetrically substituted thiadiazoles. acs.org

| Reagent/Catalyst System | Reaction Type | Key Advantages |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Oxidative cyclization of imidoyl thioureas | Metal-free, short reaction time, excellent yields (70-87%). rsc.org |

| Sodium Hydride (NaH) in DMF | Base-mediated dehydrogenative N-S coupling | Transition-metal-free, proceeds at room temperature, good to excellent yields. acs.org |

| Iodine (I₂) as catalyst, O₂ as oxidant | Oxidative dimerization of thioamides | Environmentally friendly, uses water as a solvent. rsc.org |

Derivatization Strategies of the this compound Core

The this compound core contains multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The primary sites for functionalization are the exocyclic amino group and the thiadiazole ring itself.

The 5-amino group of the thiadiazole ring is nucleophilic and can readily react with various electrophiles. This allows for a wide range of functionalizations to be performed at this position. nih.gov The purposeful incorporation of a free amino group is a strategic choice in scaffold design, as it serves as a versatile handle for subsequent chemical modifications. nih.gov

Common derivatization reactions at the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For instance, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide was synthesized via acylation, demonstrating the reactivity of the amino group on a similar thiadiazole core. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines. This reaction is common for 5-amino-1,3,4-thiadiazole derivatives and is expected to be applicable to the 1,2,4-isomer. nih.gov

| Reaction Type | Electrophile | Functional Group Formed |

| Acylation | Acyl chloride, Carboxylic acid, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Imine Formation | Aldehyde, Ketone | Imine (Schiff Base) |

| Urea/Thiourea Formation | Isocyanate, Isothiocyanate | Urea / Thiourea |

The 1,2,4-thiadiazole ring, while aromatic, can undergo specific chemical transformations that modify the core heterocyclic system. These modifications are generally less common than functionalization of the substituents but can be important for creating novel scaffolds.

The reactivity of the thiadiazole ring is influenced by the electron-withdrawing nature of the nitrogen atoms, which can make the carbon atoms susceptible to nucleophilic attack under certain conditions. nih.gov Ring-opening reactions can occur upon treatment with strong nucleophiles or bases. For the related 1,3,4-thiadiazole (B1197879) isomer, treatment with a strong base can lead to ring fission. nih.gov

Furthermore, ring transformation reactions, where one heterocyclic system is converted into another, are a known phenomenon in heterocyclic chemistry. acs.org For example, it has been demonstrated that certain triazine derivatives can undergo an oxidative ring contraction to yield 1,2,4-thiadiazoles, indicating a pathway for the formation and potential interconversion of these ring systems. researchgate.net While less explored, cleavage and rearrangement of the 1,2,4-thiadiazole ring could be pursued to access different heterocyclic structures. The stability of the thiadiazole ring often makes such transformations challenging, requiring specific reagents or reaction conditions. nih.gov

Cyclopropane (B1198618) Ring Modifications

The cyclopropane moiety, while contributing to the unique three-dimensional structure of the molecule, is susceptible to specific chemical transformations due to its inherent ring strain. These modifications typically involve the cleavage of the three-membered ring through radical-mediated pathways, offering a route to more complex acyclic or larger cyclic structures.

The most prominent pathway for modifying the cyclopropyl group is through oxidative radical ring-opening. beilstein-journals.orgnih.gov This process is initiated by the formation of a cyclopropyl-substituted carbon radical. This radical intermediate can undergo rapid ring-opening to generate a more stable, linear alkyl radical, which can then participate in subsequent cyclization or functionalization reactions. beilstein-journals.org The regioselectivity of the C-C bond cleavage can be influenced by the substituents on the ring and the specific reaction conditions employed. nih.gov

For a molecule like this compound, a radical could be generated at the carbon adjacent to the thiadiazole ring. This cyclopropylcarbinyl radical would then be poised to open, transferring the strain of the three-membered ring into a reactive linear intermediate. The kinetics of such ring-opening reactions are extremely fast and are influenced by the substitution pattern on the cyclopropane ring. acs.org

Key types of potential cyclopropane ring modifications are summarized in the table below.

| Modification Type | General Mechanism | Typical Reagents/Conditions | Potential Outcome |

|---|---|---|---|

| Radical Ring-Opening/Annulation | Formation of a cyclopropylcarbinyl radical followed by ring cleavage and subsequent intramolecular cyclization with another part of the molecule or an external reactant. beilstein-journals.orgnih.gov | Manganese(III) acetate, photoredox catalysis, radical initiators (e.g., AIBN) with trapping agents. | Formation of larger heterocyclic or carbocyclic systems (e.g., dihydrofurans, partially saturated naphthalenes). beilstein-journals.org |

| Tandem Heck-Ring-Opening | Palladium-catalyzed Heck addition to an adjacent alkenyl group, followed by a selective ring-opening of the cyclopropane. The regioselectivity is often directed by nearby functional groups. nih.gov | Palladium catalysts (e.g., Pd(OAc)2), aryl halides, base. (Requires prior functionalization of the cyclopropyl group with an alkenyl chain). | Formation of complex acyclic structures with multiple stereocenters. nih.gov |

| Ring-Opening/Fluorination | An initial single-electron oxidation of a cyclopropanol derivative (requiring prior functionalization) leads to a radical that undergoes ring fission, followed by trapping with a fluorine source. beilstein-journals.org | Silver(II) fluoride (AgF2). beilstein-journals.org | Synthesis of γ-fluoroketones. |

Reaction Mechanisms and Pathways in Thiadiazole Synthesis

The formation of the 1,2,4-thiadiazole ring is a cornerstone of the synthesis of this compound. Several mechanistic pathways have been established for constructing this heterocyclic core, primarily involving the formation of a key nitrogen-sulfur (N-S) bond.

One of the most general and efficient methods is the intramolecular dehydrogenative N–S bond formation starting from an imidoyl thiourea precursor. acs.orgnih.gov This precursor, which would be N-(cyclopropylcarbonyl)thiourea in this specific case, undergoes cyclization via oxidative removal of two hydrogen atoms to form the thiadiazole ring. This transformation can be achieved using various methods, including chemical oxidants like hypervalent iodine reagents or iodine, and more recently, through electro-oxidative processes that avoid the need for external catalysts or oxidants. acs.orgorganic-chemistry.org

A related pathway involves the base-mediated tandem thioacylation and cyclization of amidines. acs.org In this approach, a cyclopropyl-substituted amidine reacts with a thioacylating agent (like a dithioester or isothiocyanate) to form a thioacylamidine intermediate. In the presence of a base such as sodium hydride (NaH) in a solvent like DMF, this intermediate undergoes an in-situ intramolecular dehydrogenative N–S bond formation. acs.org Mechanistic studies suggest this may proceed through a radical mechanism initiated by the deprotonation of the solvent. acs.org

Another fundamental route is the oxidative dimerization of thioamides . acs.orgresearchgate.net To form a symmetrically substituted thiadiazole, two molecules of a thioamide (e.g., cyclopropanecarbothioamide) are oxidized. This process is believed to proceed through the formation of a thioamidyl radical via a single-electron-transfer (SET) event. researchgate.net Dimerization of this radical and subsequent cyclization with elimination of hydrogen sulfide yields the 3,5-disubstituted-1,2,4-thiadiazole. This method can be promoted by chemical oxidants, photoredox catalysis, or enzyme-mediated systems. researchgate.netresearchgate.net

The primary synthetic routes to the 1,2,4-thiadiazole core are outlined below.

| Mechanistic Pathway | Key Precursor(s) | Key Intermediate | Typical Reagents/Conditions |

|---|---|---|---|

| Intramolecular Dehydrogenative N-S Coupling | Imidoyl Thiourea | Radical cation or related oxidized species | Electrochemical oxidation (catalyst/oxidant-free); I2, Phenyliodine(III) bis(trifluoroacetate). acs.orgorganic-chemistry.org |

| Base-Mediated Dehydrogenative N-S Coupling | Amidine + Dithioester or Isothiocyanate | Thioacylamidine | NaH or t-BuOK in DMF/DMSO solvent. acs.org |

| Oxidative Dimerization | Thioamide | Thioamidyl Radical | Visible light (photosensitizer-free), I2, Cu(II) triflate, enzymes (haloperoxidases). acs.orgresearchgate.netresearchgate.net |

| Reaction of N-Sulfenylamidines | N-Sulfenylamidine + Isothiocyanate | Thiourea-like adduct | Reaction in ethanol at room temperature. thieme-connect.de |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. nih.govresearchgate.net These methods solve the molecular Schrödinger equation to determine a molecule's electronic structure and associated properties from first principles. wikipedia.org

The electronic structure of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. The energies of these orbitals are crucial for determining a molecule's reactivity and electronic properties.

For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been employed to determine these values. nih.gov Such studies indicate that the distribution and energy of these orbitals are heavily influenced by the nature of the substituents on the thiadiazole ring. For this compound, the cyclopropyl (B3062369) group at position 3 and the amine group at position 5 would be expected to significantly influence the electron density distribution across the heterocyclic system. The amino group, being an electron-donating group, would likely elevate the HOMO energy level, enhancing its nucleophilic character.

Table 1: Illustrative Frontier Orbital Energies for Substituted Thiadiazole Derivatives (Note: This table presents example data from studies on various thiadiazole compounds to illustrate typical calculated values and is not specific to this compound.)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Source |

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | DFT/B3LYP | - | - | acs.org |

| 5-[(E)-2-(2-Methoxyphenyl)]vinyl-N-phenyl-1,3,4-thiadiazole-2-amine | B3LYP/6-311++G(d,p) | -6.04 | -1.97 | nih.gov |

| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-phenyl-1,3,4-thiadiazole-2-amine | B3LYP/6-311++G(d,p) | -5.99 | -2.00 | nih.gov |

Energy Gaps and Dipole Moments

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter derived from quantum chemical calculations. It serves as an indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap implies the molecule is more prone to chemical reactions. nih.gov

The dipole moment is another key property that describes the polarity of a molecule, arising from the non-uniform distribution of electron charge. It influences the molecule's solubility, its interaction with polar solvents, and its ability to engage in non-covalent interactions with biological targets. Computational studies on related thiadiazoles have shown that substitutions can significantly alter the magnitude and direction of the dipole moment. researchgate.net For this compound, the interplay between the electronegative nitrogen and sulfur atoms in the ring and the polar amine group would result in a significant dipole moment.

Table 2: Example Energy Gap and Dipole Moment Data for Related Heterocyclic Compounds (Note: This table provides representative values from computational studies on related compounds to demonstrate the typical output of such calculations.)

| Compound | Method/Basis Set | Energy Gap (eV) | Dipole Moment (Debye) | Source |

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | DFT/B3LYP | 2.426 | - | acs.org |

| 4-phenyl-5-(2-thiophene)-2,4-dihydro-3H-1,2,4-triazole-3-thione | B3LYP/cc-Pvdz | 3.56 | 2.03 | researchgate.net |

| 4-ethyl-5-(2-thiophene)-2,4-dihydro-3H-1,2,4-triazole-3-thione | B3LYP/cc-Pvdz | 4.60 | 4.35 | researchgate.net |

Theoretical Calculations of Enthalpies of Formation and Tautomeric Equilibrium

The standard enthalpy of formation (ΔfH°) is a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states. While experimental determination can be challenging, computational methods provide a reliable means of estimation. researchgate.net No specific calculated enthalpy of formation data for this compound was found in the reviewed literature.

Tautomerism is a significant phenomenon for aminothiadiazoles, which can exist in equilibrium between amino and imino forms. researchgate.net For this compound, this equilibrium would involve the migration of a proton from the exocyclic amino group to a ring nitrogen atom. Quantum chemical calculations are crucial for determining the relative stabilities of these tautomers by calculating their ground-state energies. nih.gov Studies on related amino-thiadiazole systems have shown that the position of this equilibrium can be influenced by substituents and the solvent environment. researchgate.net The more stable tautomer is typically the one that predominates and is responsible for the molecule's observed properties and biological interactions.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Molecular docking simulations calculate a scoring function, often expressed in terms of binding energy (e.g., kcal/mol), to estimate the binding affinity between a ligand and a target protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Docking studies performed on various 1,3,4-thiadiazole derivatives have shown promising binding affinities against a range of biological targets, including enzymes implicated in cancer and infectious diseases. nih.govuowasit.edu.iq

For this compound, docking studies would involve placing the molecule into the active site of a selected protein target. The cyclopropyl and amine moieties would be critical in determining its fit and interaction strength. While specific docking results for this compound are not available, studies on similar molecules demonstrate the utility of this approach.

Table 3: Illustrative Molecular Docking Results for Thiadiazole Derivatives Against Various Protein Targets (Note: This table shows examples of binding affinities obtained for different thiadiazole compounds to illustrate the data generated from docking studies.)

| Compound | Protein Target | Docking Score (kcal/mol) | Source |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | NUDT5 Gene (ADP-sugar pyrophosphatase) | -8.9 | uowasit.edu.iqresearchgate.net |

| bis- researchgate.netnih.govisres.orgthiadiazol-2-imine derivative (5h) | SARS-CoV-2 Main Protease (Mpro) | -7.50 | nih.gov |

| 1,3,4-Thiadiazole derivative (4h) | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | - | mdpi.com |

Ligand-Protein Interaction Analysis

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions between the ligand and the amino acid residues of the protein's active site. These interactions are fundamental to molecular recognition and biological activity. Key interactions typically analyzed include:

Hydrogen Bonds: The amino group of this compound and the nitrogen atoms in the thiadiazole ring are potential hydrogen bond donors and acceptors, respectively. These are critical for anchoring the ligand within the binding pocket. researchgate.net

Hydrophobic Interactions: The cyclopropyl group provides a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar residues in the protein active site.

Pi-Pi Stacking: The aromatic thiadiazole ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.

Analysis of these interactions helps rationalize the binding affinity and can guide the design of new analogues with improved potency and selectivity. Studies on other thiadiazoles have successfully used this analysis to understand their mechanism of action at a molecular level. nih.govuowasit.edu.iq

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations provide detailed insights into conformational changes, stability, and interactions of a compound within a simulated biological environment, such as a solvent or in proximity to a biomolecule. For this compound, MD simulations can elucidate how the molecule behaves in aqueous solutions and how it interacts with potential biological targets.

Conformational Analysis and Stability in Biological Environments

In a simulated biological environment, the stability of different conformers can be assessed by analyzing the potential energy surface over the simulation trajectory. It is hypothesized that the most stable conformation would involve a specific torsion angle that minimizes steric hindrance and optimizes any intramolecular interactions. While specific studies on this compound are not widely available, research on structurally similar compounds, such as 3-cyclopropyl-5-(3-methyl- rsc.orgwgtn.ac.nzresearchgate.nettriazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, has demonstrated the existence of different conformational polymorphs with varying relative energies. researchgate.net This suggests that this compound may also exhibit distinct low-energy conformational states that could be significant for its biological activity.

Table 1: Hypothetical Torsional Angle Analysis from a Simulated MD Trajectory

| Torsion Angle (Cyclopropyl-Thiadiazole) | Population (%) | Average Potential Energy (kcal/mol) |

| -120° to -60° | 15 | -5.2 |

| -60° to 0° | 35 | -7.8 |

| 0° to 60° | 35 | -7.9 |

| 60° to 120° | 15 | -5.3 |

This table represents a hypothetical distribution of the primary torsion angle, illustrating how MD simulations could quantify the conformational preferences of the molecule.

Interaction Dynamics with Biomolecules

Molecular dynamics simulations are instrumental in understanding the dynamic nature of the interactions between a small molecule like this compound and a biological macromolecule, such as a protein or nucleic acid. These simulations can build upon initial poses generated by molecular docking to explore the stability of the binding mode and the key interactions that maintain the ligand-receptor complex over time.

The interaction dynamics would likely involve a combination of hydrogen bonding, hydrophobic interactions, and potentially other non-covalent interactions. The 5-amino group on the thiadiazole ring is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. The nitrogen atoms within the thiadiazole ring can also act as hydrogen bond acceptors.

The cyclopropyl group, with its unique electronic properties and conformational rigidity, is expected to play a crucial role in binding. rsc.org It can engage in hydrophobic interactions with nonpolar amino acid residues. rsc.org Furthermore, the enhanced π-character of the C-C bonds in the cyclopropyl ring may allow for favorable interactions with aromatic residues through π-stacking or other π-system interactions. rsc.org

A molecular dynamics simulation would track the distances and angles of these interactions over the simulation time, providing a measure of their strength and stability. The root-mean-square deviation (RMSD) of the ligand and key protein residues can be monitored to assess the stability of the binding pose. Similarly, root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein upon ligand binding.

Table 2: Analysis of Potential Intermolecular Interactions from a Simulated MD Trajectory

| Interaction Type | Interacting Groups of this compound | Potential Interacting Protein Residues | Average Occupancy (%) |

| Hydrogen Bond (Donor) | 5-amino group | Asp, Glu, Carbonyl backbone | 75 |

| Hydrogen Bond (Acceptor) | Thiadiazole nitrogen atoms | Arg, Lys, Asn, Gln | 60 |

| Hydrophobic | Cyclopropyl group | Leu, Val, Ile, Ala, Phe | 85 |

| π-Interactions | Cyclopropyl group, Thiadiazole ring | Phe, Tyr, Trp, His | 30 |

This table provides a hypothetical summary of the types and frequencies of interactions that could be observed in an MD simulation of the compound bound to a protein target.

Biological Activities and Pharmacological Potential

Antimicrobial Research

The 1,2,4-thiadiazole (B1232254) nucleus is a recognized pharmacophore, and its derivatives have been explored for various antimicrobial properties. The inclusion of a cyclopropyl (B3062369) group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. However, specific studies detailing the antimicrobial activities of 3-cyclopropyl-1,2,4-thiadiazol-5-amine are not extensively reported. The following sections summarize findings for related thiadiazole compounds.

Antibacterial Activity

Antifungal Activity

Similar to its antibacterial profile, specific data concerning the antifungal activity of this compound is scarce. However, the general class of thiadiazole derivatives has shown promise as antifungal agents mdpi.comfrontiersin.org. Studies on structurally related compounds, such as N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides, have demonstrated that the presence of both a cyclopropane (B1198618) ring and a thiadiazole nucleus can lead to significant fungicidal effects against various plant pathogens frontiersin.org. These findings suggest that the structural motifs of the target compound are relevant for antifungal drug design, though direct evidence is pending.

Antiviral Activity

While research on this compound itself is limited, a notable derivative, 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine , has been investigated for its potential antiviral properties. smolecule.com Preliminary studies have explored its efficacy against viruses such as the Hepatitis C virus (HCV) and Respiratory syncytial virus (RSV). smolecule.com The proposed mechanism of action for this derivative is the inhibition of cyclophilin A, a host cell protein essential for the replication of certain viruses. smolecule.com By targeting a host factor rather than a viral enzyme, such compounds could present a higher barrier to the development of resistance.

Table 1: Investigated Antiviral Activity of a this compound Derivative Data based on preliminary investigations of related compounds.

| Compound Name | Target Virus | Proposed Mechanism of Action |

|---|---|---|

| 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine | Hepatitis C virus (HCV), Respiratory syncytial virus (RSV) | Inhibition of host protein cyclophilin A |

Anti-tubercular Activity

No specific studies evaluating the anti-tubercular activity of this compound were identified in the course of this review. The search for novel anti-tubercular agents has led to the investigation of a wide array of heterocyclic compounds, including various thiadiazole isomers. nih.gov For example, certain derivatives of the related 5-amino-1,3,4-thiadiazole-2-thiol (B144363) scaffold have been synthesized and tested against Mycobacterium tuberculosis, showing that this chemical class can serve as a starting point for the development of new anti-TB drugs. mdpi.comnih.govnuph.edu.ua However, the efficacy of the 1,2,4-thiadiazole isomer, specifically with a 3-cyclopropyl substitution, against M. tuberculosis has not been established.

Anticancer Research

The thiadiazole ring is a component of several compounds investigated for anticancer properties, owing to its ability to act as a bioisostere of other key chemical structures and participate in various biological interactions. nih.govnih.gov

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

Direct in vitro cytotoxicity data for this compound against cancer cell lines is not prominently featured in the scientific literature. However, preliminary studies on related structures suggest that the thiadiazole moiety is a promising scaffold for anticancer agents. nih.gov The derivative 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine has been noted for its potential anticancer applications, which may involve the interference with cellular signaling pathways to inhibit tumor growth. smolecule.com Research on other thiadiazole derivatives has shown cytotoxic effects against a range of cancer cell lines, including those from breast, colon, and lung cancers, often through mechanisms like kinase inhibition or disruption of microtubule polymerization. nih.govnih.govmdpi.commdpi.com The specific potential of this compound in this area remains to be determined through dedicated cytotoxicity screening.

Table 2: Investigated Anticancer Potential of a this compound Derivative Data based on preliminary investigations of related compounds.

| Compound Name | Potential Application | Investigated Mechanism |

|---|---|---|

| 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine | Anticancer Agent | Interference with cellular signaling pathways |

Mechanisms of Anticancer Action (e.g., apoptosis induction, cell cycle arrest, microtubule disruption)

The thiadiazole scaffold is a key component in many compounds investigated for their anticancer properties. bepls.com The mechanisms through which these derivatives exert their cytotoxic effects are diverse and target fundamental cellular processes involved in cancer progression.

Apoptosis Induction: Several studies have highlighted the ability of thiadiazole derivatives to induce programmed cell death, or apoptosis, in cancer cells. For instance, certain 3-substituted benzo nih.govmdpi.comimidazo[1,2-d] nih.govrsc.orgnih.govthiadiazole derivatives have been shown to be potent inducers of apoptosis in human myeloid leukemia cell lines. nih.gov Similarly, a novel 1,3,4-thiadiazole (B1197879) derivative, compound 19, was found to significantly increase early apoptosis in breast cancer cells (MCF-7). rsc.org This pro-apoptotic activity is a critical mechanism for eliminating malignant cells.

Cell Cycle Arrest: Interference with the cell cycle is another common anticancer mechanism of thiadiazole compounds. By arresting the cell cycle at specific phases, these compounds can prevent cancer cell proliferation. For example, a 1,3,4-thiadiazole derivative was reported to arrest breast cancer cells at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.org Other analogs, designed as mimics of combretastatin (B1194345) A-4, also induced cell cycle arrest at the G2/M phase in various cancer cell lines. nih.gov This disruption of mitotic progression ultimately leads to cell death. bepls.com

Microtubule Disruption: Microtubules are essential for cell division, and their disruption is a validated strategy in cancer therapy. Certain thiadiazole derivatives have been identified as microtubule-destabilizing agents. bepls.com Specifically, analogs of the natural anticancer agent combretastatin A-4, where an olefin group was replaced by a 1,2,3-thiadiazole (B1210528) ring, were shown to inhibit tubulin polymerization with activities comparable to the parent compound. nih.gov This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. bepls.com

Table 1: Mechanisms of Anticancer Action of Selected Thiadiazole Derivatives

| Derivative Class | Mechanism | Cancer Cell Line(s) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazoles | Apoptosis Induction, Cell Cycle Arrest (G2/M) | MCF-7 (Breast) | rsc.org |

| 1,2,3-Thiadiazole analogs of CA-4 | Tubulin Polymerization Inhibition, Cell Cycle Arrest (G2/M) | HL-60 (Leukemia), HCT-116 (Colon) | nih.gov |

| Benzo nih.govmdpi.comimidazo[1,2-d] nih.govrsc.orgnih.govthiadiazoles | Apoptosis Induction | HL-60, U937 (Leukemia) | nih.gov |

In Silico Predictions for Anticancer Potential

Computational, or in silico, studies play a crucial role in predicting the therapeutic potential of new compounds and elucidating their mechanisms of action. Molecular docking simulations for various thiadiazole and triazole derivatives have suggested that they can effectively bind to key protein targets involved in cancer.

For example, molecular docking of a potent 1,3,4-thiadiazole derivative showed that it fits well into the binding pocket of CDK1, suggesting it could be a potential inhibitor of this key cell cycle regulator. rsc.org Other in silico studies on different series of 1,2,4-triazole (B32235) analogs investigated their binding to the combretastatin A-4 binding site on tubulin. mdpi.comresearchgate.net The results indicated efficient binding affinities, with interactions stabilized by hydrogen bonds and halogen bonds, supporting the hypothesis that these compounds act as tubulin inhibitors. mdpi.com Furthermore, computational analyses of 1,3,4-thiadiazole derivatives have explored their interactions with other anticancer targets, such as caspase 8, suggesting a potential multitarget mode of action. mdpi.com These predictive studies are invaluable for guiding the rational design and synthesis of new, more effective thiadiazole-based anticancer agents.

Table 2: In Silico Predictions for Anticancer Targets of Thiadiazole/Triazole Derivatives

| Compound Class | Predicted Target | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazoles | Cyclin-Dependent Kinase 1 (CDK1) | Good binding affinity in the CDK1 pocket. | rsc.org |

| 1,2,4-Triazoles | Tubulin (Combretastatin A-4 site) | Efficient binding affinities (-6.5 to -8.3 kcal/mol), H-bond interactions. | mdpi.com |

| 1,3,4-Thiadiazoles | Caspase 8 | Identified as a likely mechanism of action. | mdpi.com |

| bis- nih.govrsc.orgnih.govthiadiazolimines | SARS-CoV-2 Main Protease | Some derivatives showed potential as inhibitors. | nih.gov |

Other Pharmacological Activities

Beyond their anticancer potential, compounds featuring the thiadiazole core have been explored for a variety of other therapeutic applications.

Anti-inflammatory and Analgesic Properties

The thiadiazole nucleus is present in compounds exhibiting significant anti-inflammatory and pain-relieving (analgesic) properties. bepls.com Studies on two series of 3-arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones revealed that these compounds possess good analgesic activity and fair anti-inflammatory properties. nih.gov Similarly, novel derivatives of 1,2,4-triazolo[3,2-b]-1,3,5-thiadiazine demonstrated promising analgesic and anti-inflammatory effects in animal models, with the added benefit of reduced gastrointestinal side effects compared to standard drugs like naproxen. nih.gov

Antidepressant-like Activities

Several classes of thiadiazole derivatives have been investigated for their potential to treat depression. semanticscholar.org A series of novel imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol were synthesized and tested for antidepressant activity, with two compounds showing significant effects by reducing immobility time in animal models. researchgate.netresearchgate.net The mechanism of action for some thiadiazole-related compounds is thought to involve the inhibition of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters like serotonin. nih.gov Molecular docking studies have supported the potential for these compounds to inhibit MAO-A. nih.gov

Anticonvulsant Properties

The thiadiazole scaffold is a well-established pharmacophore in the search for new anticonvulsant drugs. bepls.com A wide variety of 1,3,4-thiadiazole derivatives have been synthesized and shown to provide significant protection against seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov Fused heterocyclic systems, like 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles, have also demonstrated potent anticonvulsant activity, with some compounds showing efficacy comparable to standard drugs like phenytoin (B1677684) and carbamazepine. ptfarm.pl The presence of a cyclopropyl group has been noted in the synthesis of anticonvulsant 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov

Antihypertensive Activity

Certain thiadiazole derivatives have been identified as having potential antihypertensive effects. A study on 2-aryl-5-hydrazino-1,3,4-thiadiazoles found that several compounds in this series possessed potent blood pressure-lowering activity. nih.gov Preliminary investigations suggested that their hypotensive action was due to a direct relaxant effect on vascular smooth muscle, indicating a vasodilator mechanism. nih.gov Other research into thiazole-thiadiazole derivatives has also included screening for antihypertensive activity. researchgate.net

Neuroprotective Activities

One study on the 2-amino-1,3,4-thiadiazole (B1665364) derivative, 4BrABT, demonstrated protective action in neuronal cultures against neurotoxic conditions, including glutamate-induced excitotoxicity and trophic stress. nih.gov This suggests that the amino-thiadiazole core may possess inherent neuroprotective qualities. Furthermore, the presence of a cyclopropyl group in other neurologically active compounds has been noted. For example, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride has shown neuroprotective effects against oxidative stress. Although this compound has a thiazoline (B8809763) core, the presence of the cyclopropyl group is noteworthy.

The potential neuroprotective effect of this compound remains an area for future investigation. The combination of the thiadiazole ring, known for its diverse biological activities, and the cyclopropyl group, a feature in some neuroactive molecules, provides a rationale for such studies.

Antimalarial Activity

The fight against malaria, a devastating parasitic disease, is in constant need of novel therapeutic agents due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov While direct antimalarial testing of this compound is not extensively documented, the structural components of the molecule suggest a potential for such activity.

The thiadiazole scaffold is found in various compounds with demonstrated antimalarial and broader antiparasitic properties. nih.gov Specifically, 1,3,4-thiadiazole derivatives have been explored as potential antimalarial agents. thesciencein.org

Of particular relevance is the presence of the cyclopropyl group. A class of compounds known as cyclopropyl carboxamides has been identified as potent inhibitors of both drug-sensitive and drug-resistant strains of P. falciparum in vitro. nih.govresearchgate.net These compounds have demonstrated oral efficacy in malaria mouse models, highlighting the potential importance of the cyclopropyl moiety in antimalarial drug design. nih.gov Although the core scaffold of cyclopropyl carboxamides differs from the thiadiazole ring system, the established antimalarial activity associated with the cyclopropyl group warrants investigation into cyclopropyl-containing thiadiazoles like this compound.

Future research could focus on screening this compound and its derivatives against various strains of P. falciparum to determine its potential as a novel antimalarial lead.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency of a lead compound by modifying its chemical structure. For this compound, while specific and detailed SAR studies are not abundant, general principles from related thiadiazole derivatives can provide valuable insights.

Impact of Substituents on Biological Potency

The biological activity of thiadiazole derivatives can be significantly influenced by the nature and position of substituents on the thiadiazole ring.

For anticonvulsant activity in the 1,3,4-thiadiazole series, it has been observed that substitution with an electron-withdrawing group can enhance potency. frontiersin.org For instance, a chloro-substituted compound showed effective inhibition in preclinical models. frontiersin.org This suggests that modifications to the 3-cyclopropyl group or the 5-amino group of the title compound could modulate its potential neuroprotective activity.

In the context of antimalarial activity, SAR studies on other heterocyclic scaffolds have shown that even small changes to substituents can have a profound impact on potency. For example, in a series of 1,2,5-oxadiazoles, the substitution pattern on a phenyl ring attached to the core had a strong influence on antiplasmodial activity and selectivity. mdpi.com While this is a different heterocyclic system, it underscores the general principle that aromatic and aliphatic substituents play a crucial role in determining antimalarial efficacy. For this compound, modifications to the cyclopropyl group or substitution on the amino group would be logical starting points for an SAR campaign.

The following table summarizes the general impact of substituents on the biological potency of thiadiazole-related compounds, which could be extrapolated for future studies on this compound.

| Scaffold/Activity | Substituent Modification | Impact on Potency | Reference |

| 1,3,4-Thiadiazole/Anticonvulsant | Addition of electron-withdrawing group (e.g., Chloro) | Increased potency | frontiersin.org |

| 1,2,5-Oxadiazole/Antimalarial | Varied substitution on attached phenyl ring | Significant influence on activity and selectivity | mdpi.com |

Elucidation of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric features of a compound class is crucial for the design of new, more potent analogs.

For anticonvulsant agents, a common pharmacophore model includes several key binding sites: an aryl hydrophobic binding site, a hydrogen bonding domain (HBD), and an electron donor-acceptor system. nih.gov In the context of this compound, the cyclopropyl group could potentially interact with a hydrophobic pocket in a target protein, while the amino group and the nitrogen atoms of the thiadiazole ring could act as hydrogen bond donors and acceptors.

In the realm of antimalarial drug design, pharmacophore models have been developed for various classes of compounds. For febrifugine (B1672321) analogues, a five-point pharmacophore model was developed which included two hydrogen bond acceptors, one positively ionizable feature, and two aromatic rings. nih.gov While this compound does not possess all these features, it highlights the importance of hydrogen bonding and hydrophobic/aromatic interactions in antimalarial activity. The thiadiazole ring itself, with its heteroatoms, can participate in various non-covalent interactions with a biological target.

The key pharmacophoric features of this compound that could be important for its potential biological activities are summarized in the table below.

| Pharmacophoric Feature | Potential Role in Biological Activity |

| Cyclopropyl Group | Hydrophobic interactions with the target protein. |

| 1,2,4-Thiadiazole Ring | Aromatic/hydrophobic interactions; nitrogen atoms can act as hydrogen bond acceptors. |

| 5-Amino Group | Can act as a hydrogen bond donor. |

Further computational and experimental studies are necessary to validate these hypothetical pharmacophoric features and to build a robust model for the design of novel this compound derivatives with enhanced biological activities.

Agrochemical Applications and Environmental Impact

Herbicidal Applications

Derivatives of 1,3,4-thiadiazole (B1197879) have demonstrated notable herbicidal activity. researchgate.net Research into this class of compounds has shown that their mode of action can involve the inhibition of photosynthesis and the disruption of chloroplast ultrastructure in mesophyll cells. researchgate.net Furthermore, certain 5-substituted-1,3,4-thiadiazol-2-yl urea and pyrimidine (B1678525) derivatives have also been identified as having herbicidal properties. researchgate.net While these findings are promising for the thiadiazole class of compounds, specific studies on the herbicidal efficacy of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine are not currently present in the public scientific literature.

Insecticidal Applications

The 1,3,4-thiadiazole scaffold is a key component in the development of new insecticides. mdpi.com Various derivatives have been synthesized and tested against a range of insect pests. For instance, novel 1,3,4-thiadiazole 5-fluorouracil acetamide derivatives have been evaluated for their insecticidal effects against Tetranychus cinnabarinus and Aphis craccivora. nih.gov Bioassays revealed that many of these compounds exhibited both stomach and contact toxicity. nih.gov Other studies have focused on 1,3,4-thiadiazolo[3,2-a]pyrimidine and 1,3,4-thiadiazole analogues, which have shown activity against the cotton leaf worm, Spodoptera littoralis. mdpi.com Despite the broad interest in thiadiazole-based insecticides, there is no specific data available concerning the insecticidal activity of this compound.

Fungicidal Applications

Thiadiazole derivatives have been investigated for their potential as fungicidal agents in agriculture. For example, new N-acyl-N-arylalanines incorporating a 1,2,3-thiadiazol-5-ylcarbonyl fragment have been synthesized and tested. mdpi.com Some of these compounds displayed moderate antifungal activity in vitro against pathogens such as B. cinerea, R. solani, and S. sclerotiorum. mdpi.com One derivative, in particular, showed significant efficacy against A. brassicicola in in vivo tests. mdpi.com Additionally, research into 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones has demonstrated their fungicidal effects against several agricultural fungi. mdpi.com However, specific research on the fungicidal properties of this compound has not been publicly reported.

Nitrification Inhibition

Nitrification inhibitors are crucial in agriculture for improving nitrogen use efficiency and reducing nitrogen loss from fertilizers. Certain nitrogen-containing heterocyclic compounds, including pyrazole derivatives, have been effective in this regard. nih.gov The mechanism of action for some of these inhibitors involves the chelation of copper ions, which are essential cofactors in the nitrification process. nih.gov While various triazole and thiadiazole compounds have been explored as potential nitrification inhibitors, there is a lack of specific studies on the nitrification inhibition capabilities of this compound. nih.govgoogle.com

Environmental Fate and Degradation Studies

Currently, there is no publicly available information regarding the environmental fate and degradation pathways of this compound. Studies on the environmental persistence, soil mobility, and breakdown products of this specific compound are necessary to fully assess its environmental impact.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is fundamental to the characterization of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine, offering a non-destructive means to probe its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and signal integrations, a complete structural assignment can be made.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the cyclopropyl (B3062369) and amine protons. Based on data from analogous structures, the cyclopropyl group's protons would appear as multiplets in the upfield region, typically between δ 0.60 and 3.10 ppm. semanticscholar.orgnih.gov The methine proton (CH) signal is generally found further downfield (around 3.0-3.1 ppm) compared to the methylene protons (CH₂) which resonate at higher field (around 0.7-0.9 ppm). semanticscholar.org The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet that is exchangeable with deuterium oxide (D₂O).

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, signals for the two distinct carbons of the thiadiazole ring are anticipated in the downfield region, typically between δ 165 and 190 ppm, characteristic of carbons in such heterocyclic systems. mdpi.com The cyclopropyl group would exhibit signals for its methine carbon (around δ 27 ppm) and its two equivalent methylene carbons at a higher field (around δ 6 ppm). semanticscholar.org

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the connectivity. For instance, a COSY spectrum would show correlations between the methine and methylene protons of the cyclopropyl ring. An HMBC spectrum would be crucial in establishing the connection between the cyclopropyl group and the thiadiazole ring by showing a long-range correlation between the cyclopropyl methine proton and the C3 carbon of the thiadiazole ring.

| Technique | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H-NMR | Cyclopropyl-CH | ~3.0 - 3.1 |

| Cyclopropyl-CH₂ | ~0.7 - 0.9 | |

| Amine-NH₂ | Broad, variable | |

| ¹³C-NMR | Thiadiazole C5 | ~180 - 190 |

| Thiadiazole C3 | ~165 - 175 | |

| Cyclopropyl-CH | ~27 | |

| Cyclopropyl-CH₂ | ~6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands. The primary amine group (-NH₂) typically shows two distinct stretching bands (asymmetric and symmetric) in the range of 3100-3400 cm⁻¹. Other significant absorptions would include C-H stretching from the cyclopropyl group just above 3000 cm⁻¹, the C=N stretching of the thiadiazole ring around 1612-1617 cm⁻¹, and the N-H bending vibration. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3100 - 3400 |

| Bending | ~1600 | |

| Cyclopropyl (C-H) | Stretching | >3000 |

| Thiadiazole (C=N) | Stretching | ~1615 |

| Thiadiazole (C-S) | Stretching | ~850 |

Mass Spectrometry (MS, ESI-MS, LC-MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₅H₇N₃S), the monoisotopic mass is 141.03607 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula.

Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions for mass analysis. Predicted ESI-MS data for this compound shows expected adducts that can be observed experimentally to further confirm its identity. uni.lu Coupling mass spectrometry with liquid chromatography (LC-MS) allows for the analysis of the compound within a mixture, providing both retention time and mass-to-charge ratio data. nih.gov

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 142.04335 |

| [M+Na]⁺ | 164.02529 |

| [M+K]⁺ | 179.99923 |

| [M-H]⁻ | 140.02879 |

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reversed-phase HPLC method is typically employed for compounds of this nature. researchgate.net This would involve a stationary phase, such as a C18-packed column, and a polar mobile phase, commonly a gradient mixture of water and a polar organic solvent like acetonitrile, often with additives like formic acid or trifluoroacetic acid to improve peak shape. researchgate.net Detection is typically performed using a UV detector, monitoring at wavelengths where the compound exhibits strong absorbance. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the thiadiazole ring and the orientation of the cyclopropyl and amine substituents relative to the ring. mdpi.com Furthermore, it would reveal details of the crystal packing and identify any intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state architecture. mdpi.com While specific crystallographic data for the title compound is not widely published, this technique has been successfully applied to confirm the structures of closely related thiadiazole derivatives. semanticscholar.orgmdpi.com

Amplification Reactions in Quantitative Analysis

In the quantitative analysis of trace amounts of specific compounds, amplification reactions offer a significant advantage by enhancing the analytical signal, thereby improving sensitivity and lowering detection limits. For the determination of this compound, while direct amplification methods for this specific molecule are not extensively documented in publicly available literature, the principle can be effectively applied by drawing parallels from methodologies developed for other thiadiazole derivatives. A notable approach involves the use of iodine amplification, a technique that has been successfully employed for the titrimetric and spectrophotometric determination of various thiadiazoles researchgate.net.

This method is predicated on the reaction of the thiadiazole compound with iodine. The subsequent steps involve the removal of excess iodine and the determination of the iodide formed, which is then oxidized to iodate. The iodate is then used to react with excess iodide in an acidic medium to liberate a larger amount of iodine. This multi-step process results in a significant amplification of the initial reaction, as a single molecule of the analyte leads to the production of multiple molecules of iodine.

Detailed Research Findings

Research on analogous 1,3,4-thiadiazole (B1197879) derivatives has demonstrated the utility of this amplification method. The reaction stoichiometry allows for a precise correlation between the amount of analyte and the final amount of iodine produced. For instance, in titrimetric analysis, a small amount of the thiadiazole derivative can be made equivalent to a much larger amount of the titrant, thereby increasing the accuracy of the determination for low concentrations of the analyte researchgate.net.

Spectrophotometric determination based on this amplification reaction has also been shown to be highly effective. The high molar absorptivity of the starch-iodine complex allows for the sensitive detection of the amplified iodine. Studies on related compounds have shown that Beer's law is obeyed over a practical concentration range, indicating a linear relationship between the absorbance and the concentration of the thiadiazole derivative researchgate.net.

The following interactive data tables illustrate the type of results obtained from such analyses on analogous thiadiazole compounds, which could be expected in a similar analysis of this compound.

Table 1: Titrimetric Determination of Thiadiazole Derivatives using Iodine Amplification Reaction

| Compound | Amplification Factor | 1 mL of 0.01 N Thiosulfate Equivalent to (mg of compound) |

| 2-amino-5-mercapto-1,3,4-thiadiazole | 12 | 0.108 |

| 2,5-dimercapto-1,3,4-thiadiaole | 12 | 0.126 |

| 2,5-diamino-1,3,4-thiadiazole | 12 | 0.160 |

| 2,5-dihydrazino-1,3,4-thiadiazole | 36 | 0.041 |

Data is based on analogous compounds and is illustrative for the application to this compound. researchgate.net

Table 2: Spectrophotometric Determination of Thiadiazole Derivatives via Amplification Reaction

| Compound | Linear Range (ppm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| 2-amino-5-mercapto-1,3,4-thiadiazole | up to 4.0 | 1.8 x 10⁵ |

| 2,5-dimercapto-1,3,4-thiadiaole | up to 4.0 | 2.1 x 10⁵ |

| 2,5-diamino-1,3,4-thiadiazole | up to 6.0 | 1.5 x 10⁵ |

| 2,5-dihydrazino-1,3,4-thiadiazole | up to 6.0 | 3.2 x 10⁵ |

Data is based on analogous compounds and is illustrative for the application to this compound. The measurement wavelength for the starch-iodine complex is 605 nm. researchgate.net

The successful application of iodine amplification reactions for the quantitative analysis of various thiadiazole derivatives strongly suggests its potential for the accurate and sensitive determination of this compound in research settings. The method's adaptability to both titrimetric and spectrophotometric finishes provides flexibility in analytical approaches.

Future Directions and Emerging Research Areas

Development of Novel 3-Cyclopropyl-1,2,4-thiadiazol-5-amine Derivatives with Enhanced Bioactivity

A primary focus of future research is the rational design and synthesis of new derivatives of this compound to improve their potency, selectivity, and pharmacokinetic profiles. The 1,3,4-thiadiazole (B1197879) nucleus is considered a vital scaffold in the development of new drugs. nih.gov

One promising strategy is the hybridization approach , which involves combining the thiadiazole pharmacophore with other bioactive moieties to create hybrid molecules. This technique aims to produce derivatives with synergistic biological activities, a greater ability to overcome drug-resistance mechanisms, and potentially lower side effects. nih.gov For instance, the combination of thiadiazole and indole (B1671886) moieties has yielded derivatives with potent anticancer properties. nih.gov

Another key area is the structural modification of the lead compound. Researchers are exploring how different substituents on the thiadiazole ring and modifications to the cyclopropyl (B3062369) group can influence physicochemical properties, biological activity, and safety profiles. nih.gov For example, studies on related thiadiazole compounds have shown that introducing specific substituents can significantly enhance antitumor efficacy against various human cancer cell lines. nih.gov The synthesis of novel derivatives often involves multi-step procedures, starting from versatile precursors like thiocarbohydrazides, to build a diverse library of compounds for screening. semanticscholar.org

The table below summarizes examples of how modifications to the general thiadiazole scaffold have led to enhanced bioactivity, suggesting potential pathways for developing derivatives of this compound.

Table 1: Examples of Bioactivity Enhancement in Thiadiazole Derivatives

| Derivative Class | Modification Strategy | Observed Enhancement | Potential Application |

|---|---|---|---|

| 1,3,4-Thiadiazole-Indole Hybrids | Hybridization of thiadiazole and indole pharmacophores. nih.gov | Potent anticancer activity. nih.gov | Oncology |

| Substituted 1,3,4-Thiadiazoles | Introduction of various substituents at the 2 and 5 positions. nih.gov | Dual inhibition of EGFR/HER-2 targets. nih.gov | Breast and Lung Cancer Treatment |

| Glucoside-Thiadiazole Conjugates | Introduction of a glucoside moiety to the 1,3,4-thiadiazole core. nih.gov | Good antifungal activity against plant pathogens like Phytophthora infestans. nih.gov | Agrochemical Fungicides |

Exploration of New Therapeutic and Agrochemical Targets

The broad-spectrum biological activity of the thiadiazole scaffold suggests that this compound and its future derivatives could be effective against a wide range of targets. asianpubs.org Thiadiazole-containing compounds have been reported to exhibit anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, anticonvulsant, and antiparasitic activities. isres.org

Therapeutic Targets:

Oncology: Thiadiazole derivatives have been investigated as inhibitors of various cancer-related targets, including protein tyrosine kinases like EGFR and HER2, which are crucial in cellular signal transduction pathways. nih.govresearchgate.net Other potential targets include PI3Kα, lysine-specific demethylase 1 (LSD1), and tubulin polymerization. researchgate.netresearchgate.net The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine (B1678525) allows it to interfere with DNA replication processes, a key mechanism in cancer therapy. nih.gov